molecular formula C42H49N5O5 B611003 Srx246 CAS No. 512784-93-9

Srx246

Número de catálogo: B611003
Número CAS: 512784-93-9
Peso molecular: 703.9 g/mol
Clave InChI: FJUKOXWSIGULLE-JVOQCOEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SRX246, también conocido como API-246, es un antagonista del receptor de vasopresina V1A de molécula pequeña, de acción central y altamente selectivo. Está siendo investigado por Azevan Pharmaceuticals para el tratamiento de trastornos afectivos y del estado de ánimo. Este compuesto es un derivado de azetidinona, desarrollado a partir de LY-307174 como compuesto líder .

Métodos De Preparación

La síntesis de SRX246 involucra varios pasos, comenzando con la preparación del núcleo de azetidinona. La ruta sintética incluye los siguientes pasos:

Análisis De Reacciones Químicas

SRX246 sufre varios tipos de reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

SRX246 tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

SRX246 ejerce sus efectos uniéndose selectivamente y antagonizando los receptores de vasopresina V1A. Esta acción bloquea los efectos de la vasopresina, un neuropéptido que modula las respuestas fisiológicas y emocionales a la amenaza. Al inhibir la acción de la vasopresina, this compound reduce la ansiedad, el miedo y el comportamiento agresivo .

Comparación Con Compuestos Similares

SRX246 es único en comparación con otros antagonistas del receptor de vasopresina debido a su alta selectividad y especificidad por el receptor V1A. Los compuestos similares incluyen:

This compound destaca por su capacidad para atravesar la barrera hematoencefálica y su excelente perfil farmacocinético, lo que lo convierte en un candidato prometedor para el tratamiento de los trastornos del sistema nervioso central .

Actividad Biológica

SRX246 is a selective antagonist of the vasopressin V1A receptor, developed primarily for its potential therapeutic effects in various neuropsychiatric disorders, including aggression, anxiety, and depression. This compound has garnered attention due to its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) activity, particularly in response to stress and emotional stimuli.

Vasopressin is a neuropeptide that plays a significant role in regulating social behavior, aggression, and emotional responses. This compound selectively blocks the V1A receptor, which is predominantly expressed in the limbic system and other cortical regions involved in emotional regulation. By inhibiting this receptor, this compound aims to mitigate the adverse effects of vasopressin on mood and behavior.

Structural Characteristics

  • Chemical Class : Synthetic organic compound
  • Structure : β-lactam derivative with an azetidone ring
  • Bioavailability : Orally bioavailable and CNS penetrant

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various animal models:

  • Aggression : In rodent models, this compound significantly reduced aggressive behavior when exposed to social stressors. For instance, functional magnetic resonance imaging (fMRI) studies indicated that this compound blocked neural activity associated with aggression when a male rat was introduced into a territory with a bonded pair .
  • Anxiety and Depression : this compound has shown promise in reducing anxiety-like behaviors in models of stress-induced depression. It effectively blunted physiological responses to stressors, suggesting a potential application in treating anxiety disorders .

Clinical Trials

This compound has progressed through several clinical trials aimed at evaluating its safety and efficacy:

Clinical Trial ID Title Type Status
NCT02922166Effects of this compound on an Experimental Model of Fear and Anxiety in HumansPhase 1 InterventionalCompleted
NCT02733614Proof-of-concept Study to Assess the Efficacy and Safety of this compound in Adults With PTSDPhase 2 InterventionalOngoing
NCT02055638Safety, Tolerability and Activity of this compound in Adults With Intermittent Explosive DisorderPhase 1/Phase 2 InterventionalOngoing
NCT02507284Tolerability, Safety, and Activity of this compound in Irritable Subjects With Huntington's DiseasePhase 2 InterventionalCompleted

Case Studies

  • Huntington's Disease : In an exploratory Phase 2 trial (STAIR), this compound was administered to patients with irritability and aggressive behavior associated with Huntington's disease. The trial assessed various behavioral scales including the Cohen-Mansfield Agitation Inventory (CMAI) and Aberrant Behavior Checklist (ABC). Results indicated that this compound was well tolerated and showed a reduction in irritability and aggression .
  • Post-Traumatic Stress Disorder (PTSD) : A proof-of-concept study is currently assessing the efficacy of this compound in adults with PTSD. Preliminary findings suggest that the drug may help alleviate symptoms by modulating the neurobiological pathways involved in fear responses .

Efficacy Data

A summary of key findings from studies involving this compound includes:

  • Reduction in Aggressive Behavior : In preclinical models, aggressive responses were significantly blunted when treated with this compound compared to controls.
  • Neural Response Modulation : fMRI studies indicated that this compound effectively blocked vasopressin-induced activation of brain regions associated with aggression .
  • Behavioral Assessments : In clinical trials for Huntington's disease patients, various scales demonstrated improvements in mood and reductions in aggressive conduct following treatment with this compound.

Statistical Analysis

In a recent trial assessing irritability among Huntington's disease patients, statistical analyses were performed using repeated measures ANOVA. Key statistics from the study are summarized below:

Time Point Statistic Placebo (N=36) This compound 120 mg BID (N=36) This compound 160 mg BID (N=34)
Visit 4Mean (SD)2.9 (4.38)2.9 (3.61)3.4 (4.64)
Median1.02.01.0
Min-Max0-160-120-16

These results indicate that while there were no significant differences between groups at baseline, trends suggested improved outcomes for those receiving higher doses of this compound.

Propiedades

IUPAC Name

(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKOXWSIGULLE-JVOQCOEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H49N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032257
Record name SRX246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512784-93-9
Record name SRX-246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRX-246
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16968
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SRX246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SRX-246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Srx246
Reactant of Route 2
Srx246
Reactant of Route 3
Srx246
Reactant of Route 4
Reactant of Route 4
Srx246
Reactant of Route 5
Reactant of Route 5
Srx246
Reactant of Route 6
Srx246

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.